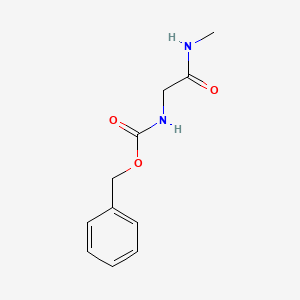

Benzyl (2-(methylamino)-2-oxoethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a chemical compound that falls within the broader class of benzamides, which are amide derivatives of benzoic acid. These compounds are of significant interest due to their diverse range of biological activities and their potential applications in medicinal chemistry. The structure of benzyl (2-(methylamino)-2-oxoethyl)carbamate suggests that it contains a benzyl group attached to a carbamate moiety, which in turn is connected to a 2-oxoethyl group substituted with a methylamino function.

Synthesis Analysis

The synthesis of related benzamide compounds often involves the reaction of benzoyl chlorides with amines or alcohols under various conditions. For instance, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides is achieved through the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines, yielding high to quantitative yields . Similarly, the synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates is performed through a multi-step process starting from L-aspartic acid, followed by acid-catalyzed treatment with amines . These methods could potentially be adapted for the synthesis of benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography. For example, the crystallographic X-ray structure of a related compound, N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide, has been determined, providing insights into the molecular conformation and the presence of internal hydrogen bonding . These techniques would be essential in analyzing the molecular structure of benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution, electrochemical reduction, and reactions with nitrile oxides or diazomethane to yield different products . The reactivity of the carbamate group in benzyl (2-(methylamino)-2-oxoethyl)carbamate would be an important aspect to consider when studying its chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as lipophilicity, melting point, and vibrational frequencies, can be determined using techniques like RP-HPLC, melting point analysis, and FTIR spectroscopy . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. For instance, the lipophilicity of a series of benzamide derivatives was analyzed and found to be related to their biological activity .

Wissenschaftliche Forschungsanwendungen

- Summary of the Application : Benzyl (2-(methylamino)-2-oxoethyl)carbamate is used in the synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane, a type of caged nitramine. These compounds are of interest in the development of new, more powerful HEDMs .

- Methods of Application or Experimental Procedures : The compound is used in an acid-catalyzed condensation reaction with glyoxal in a ratio of 2:1. This reaction was performed in a range of polar protic and aprotic solvents . The study discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives, as well as several processes hindering the formation of caged compounds .

- Results or Outcomes : The study found that a cyclic compound, N, N ′-bis (carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, forms at the early stage of condensation under low acidity conditions . The formation of this compound is governed by an easier condensation of alcohol groups compared to the amide ones . The study also identified a range of solvents that react with benzyl carbamate, those that promote the progress of side processes, and those that promote precipitation of condensation intermediates .

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl N-[2-(methylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-12-10(14)7-13-11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWVKWHLWPSSSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569320 |

Source

|

| Record name | Benzyl [2-(methylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-(methylamino)-2-oxoethyl)carbamate | |

CAS RN |

21855-72-1 |

Source

|

| Record name | Benzyl [2-(methylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)